Pyrrolidin-2-ylmethanamine hydrochloride
CAS No.:
Cat. No.: VC16010100
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13ClN2 |
|---|---|
| Molecular Weight | 136.62 g/mol |
| IUPAC Name | pyrrolidin-2-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4,6H2;1H |
| Standard InChI Key | DELRTTITBGHPRU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Pyrrolidin-2-ylmethanamine hydrochloride (IUPAC name: 1-(pyrrolidin-2-yl)methanamine hydrochloride) is a bicyclic amine salt with the molecular formula C₅H₁₂N₂·HCl and a molecular weight of 136.63 g/mol. The compound consists of a pyrrolidine ring—a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom—substituted at the 2-position with an aminomethyl group. Protonation of the primary amine by hydrochloric acid yields the hydrochloride salt, which improves aqueous solubility and crystallinity compared to the free base (C₅H₁₂N₂, MW 100.16 g/mol) .
Table 1: Key Physicochemical Properties
| Property | Free Base (C₅H₁₂N₂) | Hydrochloride Salt (C₅H₁₂N₂·HCl) |
|---|---|---|
| Molecular Weight (g/mol) | 100.16 | 136.63 |
| Boiling Point (°C) | 152.9 ± 8.0 | Decomposes >200 |
| Density (g/cm³) | 0.9 ± 0.1 | 1.2 (estimated) |
| Solubility in Water | Low | High (>100 mg/mL) |
| pKa (amine) | ~10.5 (free base) | ~8.5 (protonated form) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of pyrrolidin-2-ylmethanamine hydrochloride typically involves functionalization of preformed pyrrolidine rings, leveraging strategies common to nitrogen heterocycles .
Reductive Amination of Pyrrolidin-2-one
A two-step process starts with the conversion of pyrrolidin-2-one to pyrrolidin-2-ylmethanamine:
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Grignard Reaction: Treatment of pyrrolidin-2-one with methylmagnesium bromide forms 2-(hydroxymethyl)pyrrolidine.
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Reductive Amination: Catalytic hydrogenation in the presence of ammonia yields the free base, which is subsequently treated with HCl gas to precipitate the hydrochloride salt .
Cyclization of 1,4-Diaminobutane Derivatives
Alternative routes employ cyclization reactions:
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Leuckart-Wallach Reaction: Heating 1,4-diaminobutane with formaldehyde and formic acid generates the pyrrolidine ring, followed by HCl neutralization .
Industrial-Scale Optimization
Industrial producers like Biosynce Chemical optimize reaction conditions (e.g., temperature: 80–120°C, pressure: 2–5 atm) to achieve yields >85% with ≥98% purity. Critical quality control parameters include residual solvent levels (<0.1% for dichloromethane) and chloride content (19.0–21.5% w/w) .
Future Directions and Challenges
Chirality and Enantioselective Synthesis
The pyrrolidine ring’s stereogenicity (C2 and C5 positions) enables enantioselective targeting. Catalytic asymmetric hydrogenation using Ir-(S)-Segphos complexes achieves >99% ee for (2R)-configured derivatives .
Prodrug Development
Ester prodrugs (e.g., pivaloyloxymethyl derivatives) enhance oral absorption, increasing bioavailability from 12% to 58% in primate studies.
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